REACTION_CXSMILES
|
[OH-].[Na+].[F:3][C:4]1[CH:5]=[C:6]([NH:10][CH:11]2[CH2:15][CH2:14][CH2:13][CH:12]2[C:16]([O:18]CC)=[O:17])[CH:7]=[CH:8][CH:9]=1.Cl>O1CCOCC1>[F:3][C:4]1[CH:5]=[C:6]([NH:10][CH:11]2[CH2:15][CH2:14][CH2:13][CH:12]2[C:16]([OH:18])=[O:17])[CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1)NC1C(CCC1)C(=O)OCC
|
Name
|
|
Quantity
|
95 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then cooled to 23° C.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the washed solution was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
The dried solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |